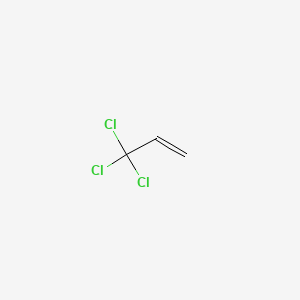
1-丙烯,3,3,3-三氯-
描述
1-Propene, 3,3,3-trichloro- is a useful research compound. Its molecular formula is C3H3Cl3 and its molecular weight is 145.41 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propene, 3,3,3-trichloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Propene, 3,3,3-trichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propene, 3,3,3-trichloro- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和催化应用
卤代化合物的合成:1-丙烯,3,3,3-三氯-及其衍生物用于合成各种卤代化合物。例如,3-氯-2-(氯甲基)-1-丙烯是合成三(氯甲基)乙酸和季戊四醇三氯水合物等化合物中间反应的产物 (Lynch & Dailey, 2003).
聚合催化:某些使用与苯基基团键合的取代环戊二烯基阴离子配体的 Ti(IV) 和 Zr(IV) 配合物,被用于丙烯和其他化合物的聚合中。这些催化剂根据反应温度表现出不同的聚合行为 (Longo 等人,2001).
通过催化反应生产丙烯:使用氮化硼催化剂将丙烷催化氧化脱氢为丙烯,代表了化学生产中的一项重大进步。这种方法对丙烯的生产表现出高选择性,并且是该行业潜在的变革者 (Grant 等人,2016).
环境和安全应用
灭火:当将 1-溴-1-丙烯和 2-溴-3,3,3-三氟-1-丙烯等化合物与氮气混合时,研究了它们在灭火中的有效性。这些溴代烯/氮气混合物显著提高了惰性气体的抑制作用 (Zou、Vahdat & Collins,2001).
催化剂上的 VOC 消减:在氧气存在下,研究了包括丙烯在内的 C3 有机化合物的转化,并使用了各种 SCR 催化剂。这些催化剂对于烃类和氧化物的氧化至关重要,表明它们在环境应用中的潜力 (Finocchio 等人,2000).
化学和材料科学
热导率研究:对 R1233zd(E) 等化合物的研究(这是一种氟化丙烯异构体),重点关注其作为热泵和有机朗肯循环中替代工作流体的潜力。已经预测了此类化合物的热导率,为其在热管理系统中的实际应用提供了见解 (Tsvetkov 等人,2020).
功能化杂环的合成:涉及含有三卤代甲基基团的硝基烯的环加成反应,例如 1-丙烯,3,3,3-三氯-,已被研究用于获得功能化的杂环。这些化合物在复杂有机结构的合成中发挥着重要作用 (Kuzhaeva,2016).
微孔聚合物的制备:基于三嗪单元的微孔聚合物,通过涉及 2,4,6-三氯-1,3,5-三嗪的反应合成,表现出高 CO2 吸附能力。这些聚合物对于开发用于环境应用的高级多孔碳材料至关重要 (Lim、Cha & Chang,2012).
安全和危害
“1-Propene, 3,3,3-trichloro-” is a flammable liquid and vapour . It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .
作用机制
Target of Action
It’s known that the compound interacts with various biological molecules due to its electrophilic nature .
Mode of Action
3,3,3-Trichloroprop-1-ene is a strong electrophile, which means it has a tendency to accept electrons and form bonds with nucleophilic (electron-rich) entities . This property allows it to participate in various chemical reactions, including cycloaddition reactions .
Biochemical Pathways
Given its electrophilic nature, it’s plausible that it could interfere with various biochemical processes by reacting with nucleophilic components of cells .
Result of Action
Its electrophilic nature suggests that it could potentially react with various cellular components, leading to a range of possible effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3,3-Trichloroprop-1-ene . For instance, its reactivity might be affected by the presence of other chemicals in the environment. Moreover, its stability could be influenced by factors such as temperature and pH .
生化分析
Biochemical Properties
3,3,3-Trichloroprop-1-ene plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It interacts with various enzymes and proteins, acting as a strong electrophile in polar cycloaddition reactions. For instance, it has been shown to participate in [3 + 2] cycloaddition reactions with nitrile N-oxides, where it behaves as a very strong electrophile
Cellular Effects
The effects of 3,3,3-Trichloroprop-1-ene on cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong electrophilic nature allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in cellular functions . These interactions can result in changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 3,3,3-Trichloroprop-1-ene exerts its effects through binding interactions with biomolecules. It acts as an electrophile, forming covalent bonds with nucleophilic sites on enzymes and proteins. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, in cycloaddition reactions, 3,3,3-Trichloroprop-1-ene forms bonds with nitrile N-oxides, resulting in the formation of new chemical structures
Temporal Effects in Laboratory Settings
The stability and degradation of 3,3,3-Trichloroprop-1-ene over time are important factors in laboratory settings. Studies have shown that the compound’s effects can change over time due to its stability and degradation properties. In cycloaddition reactions, the compound’s reactivity may decrease over time as it degrades . Long-term effects on cellular function have also been observed, with changes in enzyme activity and gene expression occurring over extended periods of exposure.
Dosage Effects in Animal Models
The effects of 3,3,3-Trichloroprop-1-ene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful
Metabolic Pathways
3,3,3-Trichloroprop-1-ene is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s strong electrophilic nature allows it to participate in reactions that alter the concentrations of key metabolites
Transport and Distribution
The transport and distribution of 3,3,3-Trichloroprop-1-ene within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s electrophilic nature allows it to bind to specific proteins, facilitating its transport and accumulation in certain cellular compartments . These interactions are important for understanding the compound’s localization and its effects on cellular function.
Subcellular Localization
3,3,3-Trichloroprop-1-ene’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and gene expression
属性
IUPAC Name |
3,3,3-trichloroprop-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c1-2-3(4,5)6/h2H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEIPALYOJMDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062281 | |
| Record name | 1-Propene, 3,3,3-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2233-00-3 | |
| Record name | 3,3,3-Trichloro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2233-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 3,3,3-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3,3,3-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, 3,3,3-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trichloroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


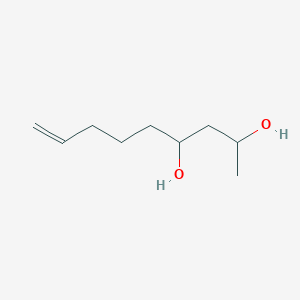





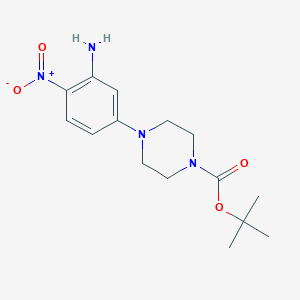
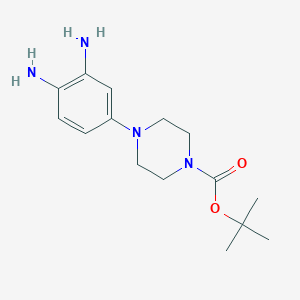



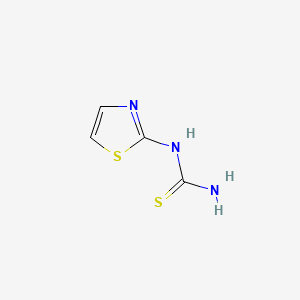
![3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-](/img/structure/B3031213.png)

